Cas no 1821811-04-4 (trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione)

Technical Introduction: trans-3-Hydroxy-4-[(propan-2-yl)amino]-1λ⁶-thiolane-1,1-dione is a structurally distinct sulfone derivative featuring a hydroxyl group and an isopropylamino substituent on a thiolane ring. This compound exhibits potential utility in medicinal chemistry and organic synthesis due to its functionalized heterocyclic core, which may serve as a versatile intermediate or pharmacophore. The presence of both polar (hydroxy, sulfone) and lipophilic (isopropyl) moieties enhances its solubility profile, facilitating applications in drug discovery and material science. Its stereochemistry (trans configuration) and rigid scaffold could contribute to selective binding interactions in biological systems. Further research may explore its role in enzyme inhibition or as a building block for complex molecular architectures.
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione structure
1821811-04-4 structure
Product name:trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
CAS No:1821811-04-4
MF:C7H15NO3S
MW:193.263900995255
CID:5796099

trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • Thiophene-3-ol, tetrahydro-4-[(1-methylethyl)amino]-, 1,1-dioxide, (3S,4S)-
    • trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
    • Inchi: 1S/C7H15NO3S/c1-5(2)8-6-3-12(10,11)4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1
    • InChI Key: GRFDEUUYZDTICX-RNFRBKRXSA-N
    • SMILES: C1S(=O)(=O)C[C@@H](NC(C)C)[C@@H]1O

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 396.5±42.0 °C(Predicted)
  • pka: 12.68±0.40(Predicted)

trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6545-5150-10g
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
1821811-04-4 95%+
10g
$1715.0 2023-09-06
Life Chemicals
F6545-5150-0.5g
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
1821811-04-4 95%+
0.5g
$351.0 2023-09-06
Life Chemicals
F6545-5150-0.25g
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
1821811-04-4 95%+
0.25g
$333.0 2023-09-06
Life Chemicals
F6545-5150-2.5g
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
1821811-04-4 95%+
2.5g
$808.0 2023-09-06
Life Chemicals
F6545-5150-5g
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
1821811-04-4 95%+
5g
$1221.0 2023-09-06
Life Chemicals
F6545-5150-1g
trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione
1821811-04-4 95%+
1g
$370.0 2023-09-06

Additional information on trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione

Introduction to trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione (CAS No. 1821811-04-4)

trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural framework, featuring a thiolane core with hydroxyl and amino substituents, positions it as a versatile intermediate in the development of novel therapeutic agents. The compound's molecular architecture, characterized by its stereogenic center and functional groups, makes it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The chemical properties of trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione are influenced by its thiolane ring system, which exhibits both nucleophilic and electrophilic reactivity. This dual reactivity is particularly valuable in synthetic chemistry, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds. The presence of a hydroxyl group at the 3-position and an amino group at the 4-position further enhances its synthetic utility, enabling reactions such as nucleophilic substitution and condensation.

In recent years, there has been growing interest in thiolane derivatives due to their potential biological activities. Studies have demonstrated that thiolane-based compounds can exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant properties. The structural features of trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione make it an attractive scaffold for designing molecules that interact with biological targets in novel ways.

One of the most compelling aspects of this compound is its potential application in the development of enzyme inhibitors. The thiolane ring can mimic the natural substrates or transition states of enzymes, thereby facilitating the design of highly specific inhibitors. For instance, researchers have explored the use of thiolane derivatives as inhibitors of proteases and kinases, which are key enzymes in various disease pathways. The amino group at the 4-position can be further functionalized to enhance binding affinity and selectivity.

Another area where trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione shows promise is in the field of materials science. The compound's ability to undergo polymerization or cross-linking reactions makes it a candidate for developing novel polymers with unique properties. These polymers could find applications in drug delivery systems, where controlled release mechanisms are essential for optimizing therapeutic efficacy.

The synthesis of trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione presents both challenges and opportunities for synthetic chemists. The stereochemistry of the thiolane ring must be carefully controlled to ensure the desired configuration. This often requires multi-step synthetic routes involving protection-deprotection strategies and stereoselective reactions. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the number of steps and improving yields.

In conclusion, trans-3-hydroxy-4-[(propan-2-yl)amino]-1lambda6-thiolane-1,1-dione (CAS No. 1821811-04-4) is a compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable building block for drug discovery and material science. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicinal chemistry is likely to grow.

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